Puromycin monohydrochloride

Description

Chemical Identification and Characterization

Structural Properties

Molecular Formula and Weight

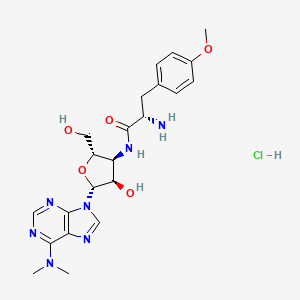

Puromycin monohydrochloride exhibits the molecular formula C₂₂H₃₀ClN₇O₅, representing a complex organic structure that incorporates multiple functional groups essential for its biological activity. The compound possesses a molecular weight of 508.0 grams per mole, as determined through computational analysis and confirmed by mass spectrometry data. This molecular weight reflects the combination of the puromycin base structure with a single hydrochloride salt formation, distinguishing it from related compounds such as puromycin dihydrochloride which contains two hydrochloride groups.

The molecular composition reveals a sophisticated arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms that form the characteristic aminonucleoside structure. The presence of seven nitrogen atoms within the molecular framework indicates the compound's purine-based adenosine core combined with the amino acid moiety that defines puromycin's structural identity. The single chlorine atom confirms the monohydrochloride salt formation, which affects both the compound's solubility characteristics and stability profile compared to the free base form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₀ClN₇O₅ | |

| Molecular Weight | 508.0 g/mol | |

| Elemental Composition | C: 52.01%, H: 5.95%, Cl: 6.98%, N: 19.29%, O: 15.74% | |

| Formal Charge | 0 |

Stereochemistry and Chiral Centers

Puromycin monohydrochloride contains five defined stereocenters that contribute to its three-dimensional molecular architecture and biological specificity. The stereochemical configuration is critical for the compound's recognition by biological systems and determines its mechanism of action as a protein synthesis inhibitor. The International Union of Pure and Applied Chemistry naming system designates the compound as (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide hydrochloride.

The stereocenters are located within both the ribofuranose ring system and the amino acid side chain, with specific configurations that must be maintained for optimal biological activity. The 2S configuration at the amino acid center and the defined stereochemistry of the sugar moiety (2S,3S,4R,5R) reflect the natural configuration found in the biosynthetic pathway of Streptomyces alboniger. These stereochemical features distinguish puromycin monohydrochloride from synthetic analogs and contribute to its selectivity in biological systems.

The three-dimensional structure analysis reveals that the compound adopts a specific conformational arrangement that allows for proper binding interactions with ribosomal targets. The defined stereochemistry ensures that the puromycin monohydrochloride molecule can effectively mimic the three-dimensional structure of aminoacyl-transfer ribonucleic acid, which is essential for its mechanism of protein synthesis inhibition.

Nomenclature and Synonyms

Puromycin monohydrochloride is identified through multiple nomenclature systems and registry numbers that facilitate its recognition across different chemical databases and regulatory frameworks. The compound bears the Chemical Abstracts Service registry number 3506-23-8, which serves as its primary identification number in chemical literature and commercial applications. The Unique Ingredient Identifier code 6512V828QH, assigned by the United States Food and Drug Administration, provides an additional standardized identification system for regulatory and pharmaceutical contexts.

The International Chemical Identifier system assigns the compound the identifier MXJUOYXSYWPMAR-IHFNEQFUSA-N, which encodes the complete structural information in a standardized format. This system enables precise identification and retrieval of structural data across international chemical databases. The Simplified Molecular Input Line Entry System representation provides another method for structural encoding: CN(C)C1=NC=NC2=C1N=CN2[C@H]3C@@HO.Cl.

Common synonyms for puromycin monohydrochloride include adenosine, 3'-((2-amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyl-, monohydrochloride, (S)- configuration. The compound may also be referenced by its trade designations or catalog numbers in various commercial contexts, though these identifiers are typically vendor-specific and less standardized than the official registry numbers.

Physical Properties

Puromycin monohydrochloride exhibits distinctive physical properties that influence its handling, storage, and application in research settings. The compound appears as a crystalline solid with a white to off-white coloration, characteristic of many aminonucleoside antibiotics. The crystalline form contributes to the compound's stability and facilitates accurate weighing and measurement procedures in laboratory applications.

Solubility characteristics represent a critical aspect of puromycin monohydrochloride's physical properties. The compound demonstrates excellent solubility in water, achieving concentrations up to 50 milligrams per milliliter to produce clear, colorless to faint yellow solutions. This high aqueous solubility results from the ionic nature of the hydrochloride salt formation, which enhances the compound's interaction with polar solvents compared to the free base form. The compound also exhibits solubility in methanol at concentrations of approximately 10 to 20 milligrams per milliliter.

Stability considerations are paramount for maintaining the integrity of puromycin monohydrochloride during storage and use. The compound remains stable for extended periods when stored at minus twenty degrees Celsius, with powder forms maintaining activity for up to four years under these conditions. At refrigerated temperatures of four degrees Celsius, the compound exhibits stability for at least one year, while room temperature storage limits stability to approximately three months. Aqueous solutions prepared from the compound can be stored at minus twenty degrees Celsius for optimal long-term stability, and filtration through 0.22-micrometer filters is recommended for sterilization purposes.

The melting point characteristics of puromycin monohydrochloride reflect its thermal stability properties. While specific melting point data for the monohydrochloride salt form requires careful determination, related puromycin compounds exhibit decomposition temperatures in the range of 175 to 177 degrees Celsius. The compound demonstrates sensitivity to light and moisture, necessitating storage in dark, desiccated conditions to prevent degradation.

Properties

CAS No. |

3506-23-8 |

|---|---|

Molecular Formula |

C22H30ClN7O5 |

Molecular Weight |

508.0 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |

InChI Key |

MXJUOYXSYWPMAR-IHFNEQFUSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

physical_description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) |

solubility |

Soluble (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Cation Exchange Chromatography

- Resin Selection : Carboxyl-group cation exchangers (e.g., Amberlite IRC-50) in ammonium form are used.

- Elution : Puromycin is eluted with dilute hydrochloric acid (0.1–0.5 M) to form the hydrochloride salt.

Crystallization

- Salt Conversion : The free base is dissolved in methanol and acidified with HCl to precipitate puromycin monohydrochloride.

- Critical Parameter : Stoichiometric control of HCl (1 equivalent) ensures monohydrochloride formation.

- Yield : ~70–80% after recrystallization from methanol/ethanol.

Analytical Characterization

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₉N₇O₅·HCl | |

| Molecular Weight | 544.4 g/mol (dihydrochloride) | |

| Solubility | Water (>50 mg/mL) | |

| Stability | Stable at -20°C, light-sensitive |

Purity Assessment

- HPLC : Reverse-phase C18 column, mobile phase: 0.1% TFA in water/acetonitrile.

- Mass Spectrometry : Base peak at m/z 495.3 (loss of dimethylaminopurine).

Mechanism of Action

Puromycin monohydrochloride mimics aminoacyl-tRNA, incorporating into nascent polypeptides and causing premature chain termination. This property is harnessed for:

- Translational Inhibition : Effective at 0.5–10 µg/mL in eukaryotic cells.

- Co-Translational Studies : Used with GTP (200 mM) to stabilize ribosome-nascent chain complexes.

Comparative Data: Dihydrochloride vs. Monohydrochloride

| Parameter | Dihydrochloride | Monohydrochloride |

|---|---|---|

| HCl Equivalents | 2 | 1 |

| Crystallization Solvent | Methanol/water | Methanol |

| Stability | Hygroscopic | Less hygroscopic |

Applications in Research

- Ribosome Profiling : Sublethal doses (2–5 µM) label nascent polypeptides for proteomic analysis.

- Yeast Studies : Sensitized S. cerevisiae strains (e.g., EPP mutants) enable puromycin uptake at 200 µM.

Challenges and Optimizations

- Contaminants : Residual dihydrochloride forms require iterative recrystallization.

- Scale-Up : Fermentation yield improvements focus on media optimization (e.g., nitrogen sources).

This synthesis integrates methodologies from microbial fermentation, chromatographic purification, and salt formation. While puromycin dihydrochloride is more commonly documented, monohydrochloride preparation hinges on precise stoichiometry during acidification. Further protocol refinements are anticipated with advances in synthetic biology and crystallography.

Chemical Reactions Analysis

Types of Reactions: Puromycin monohydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group in the molecule can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Reagents: Used in substitution reactions to modify the amino group.

Acidic or Basic Conditions: Employed to facilitate hydrolysis or other chemical transformations.

Major Products: The major products formed from these reactions include modified derivatives of puromycin that retain or enhance its biological activity .

Scientific Research Applications

Selection Marker in Genetic Engineering

Puromycin is extensively used as a selection marker in mammalian and bacterial cells. Cells that express the puromycin N-acetyltransferase gene (Pac) can survive in the presence of puromycin, allowing researchers to select successfully transformed cells. This application is critical for:

- Stable Cell Line Development : Creating cell lines that stably express transgenes.

- Gene Function Studies : Facilitating the study of gene function through loss-of-function approaches .

Measurement of Protein Synthesis Rates

Puromycin serves as a valuable tool for measuring global protein synthesis rates. Various methodologies have been developed using puromycin, including:

- Immunoblotting : Detection of puromycylated peptides using anti-puromycin antibodies.

- Fluorescence Activated Cell Sorting (FACS) : Utilizing fluorophore-conjugated antibodies for detecting newly synthesized proteins.

- SUnSET Method : A rapid method that provides a proxy for measuring translation rates by analyzing puromycylated proteins after a short pulse of puromycin .

Visualization of Translation Sites

Puromycin can be employed in immunofluorescence microscopy to visualize translating ribosomes and newly synthesized proteins within cells. This application has been particularly useful in studies involving:

- Dendritic Cells : Monitoring protein synthesis during maturation and immune response.

- Viral Infections : Understanding how viruses hijack cellular translation machinery by visualizing ribosome activity in infected cells .

Cancer Research

In studies examining brain tumor cells, puromycin has demonstrated antitumor activity by inhibiting protein synthesis essential for tumor growth. Researchers have observed that treatment with puromycin led to significant reductions in cell viability within two days, indicating its potential as a therapeutic agent against certain cancers .

Gene Expression Studies

Puromycin has been utilized to study transcriptional regulatory mechanisms during cell differentiation. By selectively inhibiting protein synthesis, researchers can dissect the roles of specific proteins in gene regulation and cellular responses .

Comparative Data Table

The following table summarizes various puromycin derivatives and their specific applications:

| Compound | Description | Applications |

|---|---|---|

| 5′ Fluorophore-dC-puromycin | Fluorescent labeling reagent | Imaging protein synthesis; C-terminal labeling of full-length proteins |

| 5′ Biotin-dC-puromycin | Biotinylated puromycin | Affinity purification and proteomic analysis of newly synthesized proteins |

| O-propargyl-puromycin (OPP) | Alkyne-substituted puromycin | Visualization and affinity purification using click chemistry |

| Photocleavable N-blocked puromycin | Photocleavable group attached | Improved spatiotemporal resolution in labeling newly synthesized proteins |

| Enzyme labile N-blocked puromycin | Enzyme-sensitive puromycin | Selective labeling in engineered cells expressing specific enzymes |

Mechanism of Action

Puromycin monohydrochloride exerts its effects by mimicking the 3’ end of aminoacylated tRNA. It binds to the ribosomal acceptor site and is incorporated into the growing polypeptide chain. This incorporation leads to the premature release of the nascent polypeptide, effectively terminating protein synthesis. The compound targets the ribosomal peptidyl transferase center, which is responsible for catalyzing peptide bond formation .

Comparison with Similar Compounds

Key Properties :

- Solubility: Soluble in organic solvents (ethanol: 1 mg/mL; DMSO: 13 mg/mL; dimethylformamide: 14 mg/mL) and aqueous buffers (PBS, pH 7.2: 10 mg/mL) .

- Biological Activity : Exhibits cytotoxic effects against leukemia cells (e.g., HL-60: EC₅₀ = 0.055 µM) and antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.023 µM) .

- Applications : Used in cell culture systems for selection (due to its toxicity) and in chemical labeling of newly synthesized proteins .

Safety : Highly toxic; requires handling with protective equipment to avoid inhalation or ingestion .

Comparison with Similar Compounds

Structural Analogs: Puromycin Dihydrochloride

Puromycin dihydrochloride shares the same core structure as the monohydrochloride form but differs in salt stoichiometry (two HCl molecules vs. one).

Key Insight : Both forms inhibit protein synthesis identically, but the dihydrochloride variant may offer enhanced solubility for specific experimental conditions.

Novel Analogues with Antimicrobial Activity

Puromycin-inspired compounds and structurally distinct antimicrobial agents demonstrate overlapping biological effects.

Puromycin Analogues

Synthetic puromycin analogues with modified amino acid residues retain antimicrobial activity. For example, cyclotides like MCoTI-II (cyclic cysteine-rich peptides) achieve trypsin inhibition (Ki comparable to natural products) but through a divergent structural framework .

Arginine-Based Gemini Surfactants

These dimeric surfactants (e.g., bis(Nα-acyl-L-arginine) polymethylenediamide dihydrochloride) exhibit potent antimicrobial and solubilizing properties, though their mechanism differs from puromycin’s ribosomal targeting .

| Compound | Structure | Primary Activity | Applications |

|---|---|---|---|

| Puromycin Monohydrochloride | tRNA mimic | Protein synthesis inhibition | Research, cell culture |

| MCoTI-II Cyclotide | Cyclic peptide | Trypsin inhibition | Biomedical engineering |

| Arginine Surfactants | Gemini surfactant | Antimicrobial, solubilizing | Industrial, pharmaceutical |

Biological Activity

Puromycin monohydrochloride is a potent aminonucleoside antibiotic derived from Streptomyces alboniger. It is widely recognized for its ability to inhibit protein synthesis, making it a valuable tool in molecular biology and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and implications in clinical settings.

Puromycin acts as an analog of the 3'-end of aminoacyl-tRNA, leading to premature termination of polypeptide chains during translation. This mechanism occurs through the following steps:

- Inhibition of Peptidyl Transfer : Puromycin binds to the A-site of the ribosome, where it mimics aminoacyl-tRNA and competes for binding, resulting in the release of nascent polypeptides prematurely .

- Effect on Ribosomes : The binding of puromycin causes ribosomal disassembly and prevents the formation of stable ribosomal complexes, which is critical for protein synthesis .

- Impact on Mitochondrial Protein Import : Puromycin also interferes with mitochondrial protein import by disrupting ATP-dependent processes within mitochondria .

In Vitro Studies

Puromycin has been extensively studied in various cell types, demonstrating significant cytotoxic effects:

- Cell Death Mechanisms : In mouse macrophages and smooth muscle cells, puromycin induces apoptosis characterized by procaspase-3 cleavage and DNA fragmentation. The degree of cell death is concentration- and time-dependent .

- Antitumor Activity : Research indicates that puromycin exhibits antitumor properties against brain tumor cells, effectively killing up to 99% of cells within two days .

Case Studies

- Mouse Embryonic Fibroblasts (MEFs) : A study utilized puromycin to measure global translation rates via the SUnSET method. The results indicated that puromycylation levels correlated with ribosome activity, providing insights into translation dynamics under various conditions .

- Dendritic Cells : In dendritic cells treated with puromycin, newly synthesized proteins were found sequestered in aggresome-like structures during maturation processes, highlighting puromycin's role in studying protein trafficking and degradation pathways .

Resistance Mechanisms

Resistance to puromycin can occur through genetic adaptations such as the expression of the pac gene, which encodes puromycin N-acetyltransferase. This enzyme modifies puromycin, preventing its incorporation into nascent peptides and thus conferring resistance to various cell types, including Saccharomyces cerevisiae .

Summary Table of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling puromycin monohydrochloride in laboratory settings?

Methodological Answer: Puromycin monohydrochloride is a hazardous compound classified as a potential carcinogen. Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolving the compound to avoid inhalation .

- Decontamination: Clean spills with 70% ethanol and dispose of waste via approved hazardous waste facilities .

- Exposure Response: For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with saline and seek medical attention .

- Storage: Store in a locked, dry environment at -20°C, away from light, to prevent degradation .

Q. How can researchers verify the purity of puromycin monohydrochloride prior to experimental use?

Methodological Answer: Purity validation is critical for reproducibility. Use the following analytical techniques:

Q. Which analytical techniques are suitable for quantifying puromycin monohydrochloride in cell culture media?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity (detection limit ~0.1 ng/mL) and specificity for low-concentration studies .

- Fluorescence Polarization Immunoassay (FPIA): Use anti-puromycin antibodies for rapid quantification in high-throughput screens .

- Critical Note: Calibrate instruments using freshly prepared standard curves to account for matrix effects in biological samples .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models using puromycin monohydrochloride be resolved?

Methodological Answer:

Q. What factors are critical when designing dose-response studies for puromycin monohydrochloride in antibiotic resistance research?

Methodological Answer:

- Dose Range: Start with 0.1–10 µg/mL for mammalian cells (lower for prokaryotic systems). Include a negative control (e.g., untreated cells) and a positive control (e.g., cycloheximide) .

- Time-Course Analysis: Monitor protein synthesis inhibition at 24–72 hours using puromycin-specific antibodies in Western blots .

- Statistical Models: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values and assess synergism with other antibiotics via Chou-Talalay combination indices .

Q. How can synthesis of puromycin monohydrochloride be optimized to minimize impurities?

Methodological Answer:

- Crystallization Control: Recrystallize crude puromycin from ethanol/water (7:3 v/v) at 4°C to remove adenosine analogs .

- Ion-Exchange Chromatography: Use Dowex 50WX4 (H⁺ form) to isolate monohydrochloride salt from dihydrochloride byproducts .

- Quality Metrics: Confirm chloride content via potentiometric titration (target: 6.8–7.2% w/w Cl⁻) and assess hygroscopicity by TGA .

Q. What statistical approaches address variability in puromycin monohydrochloride efficacy data across bacterial strains?

Methodological Answer:

- Meta-Analysis Frameworks: Aggregate data from multiple studies using random-effects models to account for inter-lab variability .

- Machine Learning: Train classifiers (e.g., random forests) on genomic data (e.g., rRNA methylation genes) to predict resistance patterns .

- Robustness Testing: Apply Grubbs’ test to identify outliers in MIC (Minimum Inhibitory Concentration) datasets .

Avoided Questions (Per Guidelines)

- Commercial/Industrial: "Where to buy puromycin monohydrochloride at scale?"

- Overly Broad: "What is puromycin used for?"

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.